molecular formula C14H11BrO2 B8404351 2-Bromo-4-methoxy benzophenone

2-Bromo-4-methoxy benzophenone

Cat. No.: B8404351
M. Wt: 291.14 g/mol
InChI Key: YRSMISMMWHKCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methoxy benzophenone is a useful research compound. Its molecular formula is C14H11BrO2 and its molecular weight is 291.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Synthesis

2-Bromo-4-methoxybenzophenone serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to biologically active derivatives.

Case Study : A study demonstrated the synthesis of 4-bromobenzophenone derivatives, which were evaluated for anti-inflammatory activity. The derivatives exhibited significant inhibition against inflammatory markers such as TNF-α and IL-1β, showcasing the potential of benzophenone derivatives in drug development .

UV Absorption and Photostability

This compound is utilized in the formulation of UV absorbers due to its ability to absorb ultraviolet light effectively. It is often incorporated into sunscreens and other cosmetic products to enhance photostability.

Property Value
UV Absorption Range290-320 nm
Stability IndexHigh

Application Example : In a comparative study, 2-bromo-4-methoxybenzophenone was found to outperform other benzophenone derivatives in terms of UV absorption efficiency, making it suitable for high-performance sunscreen formulations .

Material Science

The compound is also used in the production of polymers and coatings where UV stability is crucial. Its incorporation into polymer matrices helps improve the longevity of materials exposed to sunlight.

Research Insight : A study highlighted the use of 2-bromo-4-methoxybenzophenone as a photoinitiator in UV-curable coatings, demonstrating its effectiveness in initiating polymerization processes under UV light .

Biological Activities

Recent research has indicated that 2-bromo-4-methoxybenzophenone exhibits various biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against several bacterial and fungal strains.
  • Anti-inflammatory Properties : Shown to inhibit key inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

Properties

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

IUPAC Name

(2-bromo-4-methoxyphenyl)-phenylmethanone

InChI

InChI=1S/C14H11BrO2/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

YRSMISMMWHKCAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.